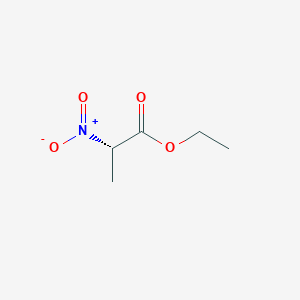

(R,S)-2-Nitro-propionic acid ethyl ester

Description

It serves as a critical intermediate in pharmaceutical synthesis, particularly in the production of tryptophan derivatives via reduction reactions . Its racemic form (R,S) is often resolved enzymatically or through chiral chromatography to isolate enantiomers for specific applications, such as the synthesis of somatostatin receptor antagonists (e.g., MK-4256) .

Properties

IUPAC Name |

ethyl (2S)-2-nitropropanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-3-10-5(7)4(2)6(8)9/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXBGJDZWJJFFQY-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of (R,S)-2-nitro-propionic acid ethyl ester exhibit promising anticancer properties. For instance, studies have shown that compounds derived from this ester can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Ethyl 2-nitropropionate derivative A | MCF-7 (breast cancer) | 5.0 | Apoptosis induction |

| Ethyl 2-nitropropionate derivative B | HCT116 (colon cancer) | 3.5 | Cell cycle arrest |

Neuroprotective Effects

Studies have also explored the neuroprotective effects of this compound in models of neurodegenerative diseases. Its ability to inhibit excitotoxicity and reduce oxidative stress has been highlighted as a potential therapeutic strategy for conditions such as Alzheimer's disease.

Organic Synthesis

Synthetic Intermediate

this compound serves as an important synthetic intermediate in the preparation of various bioactive compounds. It is utilized in the synthesis of α-amino acids and other nitrogen-containing heterocycles through reactions such as the Henry reaction and Michael addition.

| Reaction Type | Reactants | Products |

|---|---|---|

| Henry Reaction | Nitromethane + α-keto esters | β-Nitro alcohols |

| Michael Addition | Nitrostyrenes + enolates | Nitro-substituted compounds |

Biocatalysis

Recent studies have demonstrated the use of biocatalysts for the selective hydrolysis of this compound to produce optically active intermediates. This biotransformation is significant for synthesizing chiral compounds in pharmaceutical applications.

Structure-Activity Relationship Studies

The structure-activity relationship (SAR) studies involving this compound derivatives have provided insights into optimizing its pharmacological properties. Variations in substituents on the nitro group or the ester moiety can significantly affect biological activity, allowing for tailored drug design.

Case Studies

-

Anticancer Research

A study published in Bioorganic & Medicinal Chemistry evaluated several derivatives of this compound for their anticancer activity against different cell lines. The results indicated that specific modifications enhanced potency and selectivity towards cancer cells while minimizing toxicity to normal cells . -

Neuroprotection

Research conducted on the neuroprotective effects of this compound revealed that it could effectively reduce neuronal death in models of oxidative stress, suggesting its potential use in treating neurodegenerative disorders . -

Synthesis Optimization

A study focusing on synthetic methodologies highlighted the efficiency of using this compound as a precursor for synthesizing novel anti-inflammatory agents through straightforward synthetic routes, showcasing its versatility as a building block in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R,S)-2-Nitro-propionic acid ethyl ester with analogous ethyl esters, emphasizing structural variations, physicochemical properties, and applications.

Research Findings and Data Highlights

Enzymatic vs. Chemical Synthesis

- This compound is synthesized via Mannich reactions followed by nitro-ester coupling, as seen in MK-4256 route development .

- Ethyl cinnamate is produced via acid-catalyzed esterification, reflecting its simpler industrial preparation .

Thermodynamic and Kinetic Stability

- Nitro groups confer higher density and polarity compared to ethoxy or benzyloxy substituents, impacting solubility and purification methods .

Preparation Methods

Esterification of 2-Nitropropionic Acid

The most direct method involves acid-catalyzed esterification of 2-nitropropionic acid with ethanol. Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typical catalysts, facilitating protonation of the carboxylic acid to enhance electrophilicity for nucleophilic attack by ethanol .

-

Reaction Conditions :

-

Molar ratio: 1:1 (acid:ethanol)

-

Temperature: 70–80°C

-

Time: 2–4 hours

-

-

Mechanism :

This method is favored for its simplicity but requires careful control of pH during workup to avoid hydrolysis .

Nitration of Ethyl 2-Methylacetoacetate

A two-step nitration-deacylation strategy is documented in flow chemistry protocols :

-

Nitration : Ethyl 2-methylacetoacetate is treated with HNO₃/H₂SO₄ in CH₂Cl₂ at −5°C to 20°C.

-

Deacylation : The intermediate is hydrolyzed in ethanol at 80°C.

Claisen Condensation for β-Keto Ester Intermediates

Claisen condensation of ethyl acetate with esters (e.g., isoxazole-5-carboxylate) forms β-keto esters, which are subsequently nitrated .

-

Conditions :

-

Example :

This method is modular but requires stringent anhydrous conditions .

Substitution Reactions with Haloalkanes

A patent outlines alkylation of ethyl nitroacetate with 4-nitrobenzyl bromide under surfactant-mediated conditions :

Surfactants improve interfacial reactivity, enabling aqueous-phase synthesis .

Enzymatic Catalysis for Enantioselective Synthesis

Engineered enzymes (e.g., S NAr1.3) catalyze asymmetric additions of ethyl 2-nitropropionate to aryl electrophiles :

Comparative Analysis of Methods

Optimization Strategies and Challenges

-

Purity Control : Acidic workup (pH 1.5) in esterification prevents residual ethanol .

-

Diastereomer Separation : Chromatography (hexane/EtOAc) resolves E/Z isomers in nitration .

-

Surfactant Selection : AOT outperforms CTAB in aqueous alkylation due to better micelle stability .

-

Enzymatic Limitations : Substrate scope restricted to electron-deficient aromatics .

Q & A

How can researchers optimize the synthesis of (R,S)-2-nitro-propionic acid ethyl ester to minimize racemization and improve enantiomeric purity?

Answer:

Racemization during synthesis often arises from harsh reaction conditions (e.g., high temperature, acidic/basic media). To mitigate this:

- Use mild catalysts (e.g., lipases or chiral auxiliaries) to preserve stereochemistry .

- Monitor reaction progress via chiral HPLC or polarimetry to detect early racemization .

- Optimize solvent polarity (e.g., dichloromethane or ethyl acetate) to stabilize intermediates, as solvent choice impacts reaction kinetics and stereochemical outcomes .

Advanced Note: Computational modeling (e.g., DFT calculations) can predict transition states and guide catalyst selection to favor enantioselectivity .

What analytical techniques are most reliable for confirming the structural integrity and purity of this compound?

Answer:

A multi-technique approach is critical:

- 1H/13C-NMR : Confirm stereochemistry and nitro-group positioning via coupling constants and chemical shifts (e.g., nitro protons at δ 4.5–5.0 ppm) .

- HPLC-MS : Quantify enantiomeric excess using chiral columns (e.g., Chiralpak AD-H) and validate purity (>98%) .

- IR Spectroscopy : Identify ester carbonyl stretches (~1740 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

Data Contradiction Tip: Discrepancies between NMR and HPLC results may indicate residual solvents or degradation; cross-validate with TGA or GC-MS .

How should researchers design preclinical studies involving this compound to ensure reproducibility under NIH guidelines?

Answer:

Follow NIH preclinical reporting standards:

- Dosage : Specify molar concentrations (e.g., 0.1–10 mM in DMSO/PBS) and vehicle controls .

- In vitro assays : Include positive/negative controls (e.g., nitropropionic acid as a reference) and validate cell viability via MTT assays .

- Animal models : Report strain, age, and metabolic parameters (e.g., liver enzyme activity) to contextualize toxicity data .

Advanced Tip: Use metabolomics (LC-MS/MS) to track ester hydrolysis in vivo and correlate with observed bioactivity .

What strategies resolve contradictions in reactivity data for this compound under varying pH conditions?

Answer:

pH-dependent ester hydrolysis or nitro-group reduction can skew results:

- Controlled pH buffers : Test stability in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to identify degradation pathways .

- Kinetic studies : Use UV-Vis spectroscopy to monitor nitro-to-amine conversion rates under acidic/alkaline conditions .

- Byproduct analysis : Employ GC-MS to detect propionic acid or ethanol side products, indicating hydrolysis .

Methodological Note: Replicate experiments at physiological pH (7.4) and compare with accelerated stability data (e.g., pH 3–10) to model real-world applications .

How can computational chemistry predict the thermodynamic stability of this compound derivatives?

Answer:

- Molecular Dynamics (MD) : Simulate ester bond cleavage energy barriers in solvents like water or ethanol .

- QSPR Models : Correlate nitro-group substituent effects (e.g., electron-withdrawing groups) with experimental stability data .

- Docking Studies : Predict interactions with enzymes (e.g., esterases) to anticipate metabolic pathways .

Validation Step: Cross-check computational predictions with DSC (melting point) and TGA (thermal decomposition) data .

What experimental protocols ensure accurate quantification of this compound in complex biological matrices?

Answer:

- Sample Preparation : Use SPE (solid-phase extraction) with C18 columns to isolate the ester from plasma/tissue homogenates .

- Calibration Curves : Prepare standards in matching matrices (e.g., 0.1–100 µM in rat plasma) to account for matrix effects .

- Detection : LC-ESI-MS/MS in MRM mode (e.g., m/z 190 → 144 for quantification) enhances sensitivity .

Advanced Challenge: Address ion suppression in MS by optimizing collision energy and mobile phase composition .

How do researchers differentiate between ester hydrolysis and nitro-group reduction mechanisms in catalytic studies?

Answer:

- Isotopic Labeling : Use deuterated ethanol (EtOD) in synthesis; track deuterium incorporation via MS to confirm hydrolysis .

- Electrochemical Analysis : Cyclic voltammetry identifies nitro-group redox potentials (e.g., −0.5 V for reduction) .

- Intermediate Trapping : Add TEMPO or other radical scavengers to detect nitro radical anions during reduction .

Data Interpretation Tip: Combine HPLC (for hydrolysis products) and EPR (for radical detection) to disentangle pathways .

What are the best practices for storing this compound to prevent degradation?

Answer:

- Temperature : Store at −20°C in amber vials to avoid light-/heat-induced nitro group decomposition .

- Humidity Control : Use desiccants (silica gel) to minimize ester hydrolysis in humid environments .

- Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH) and compare with real-time data .

Advanced Insight: DSC can identify glass transition temperatures (Tg) to optimize lyophilization protocols for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.